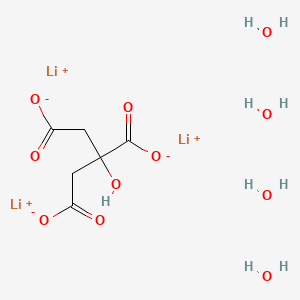
2-Fluoro-6-(4-methoxyphenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-6-(4-methoxyphenoxy)benzonitrile is an aromatic ether that is diphenyl ether substituted by a cyano group, fluoro group and a methoxy group at positions 1,2 and 4, respectively. It is an aromatic ether, a member of monofluorobenzenes and a nitrile. It derives from a diphenyl ether.
Aplicaciones Científicas De Investigación
Radiation-Induced Homolytic Aromatic Substitution
The study by Eberhardt (1977) explores the radiation-induced hydroxylation of various aromatic compounds, including benzonitrile. The presence of metal salts such as Fe(CN)₆³⁻, Fe³⁺, and Cr₂O₇²⁻ was found to significantly influence the hydroxylation process. This study provides insights into the mechanisms of hydroxylation and the role of metal ions in the radiation chemistry of aromatic nitriles, which could be relevant to the derivative compounds of benzonitrile such as 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile (Eberhardt, 1977).
Fluorophores for Sensing and pH Applications
Application of Benzoxazole and Benzothiazole Derivatives
Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogs, demonstrating their application in fluorescent probes for sensing magnesium and zinc cations, respectively. These compounds, due to the high acidity of the fluorophenol moiety, show high sensitivity to pH changes, especially in the pH 7-8 range, indicating potential applications in pH sensing or metal ion detection (Tanaka et al., 2001).
Synthesis of Hydroindolenones and Hydroquinolenones
Oxidation of Phenols for Synthesis
Karam et al. (1999) reported the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones by oxidizing 4-substituted open-chain phenolds, followed by an intramolecular conjugate addition. This method could potentially be applied to compounds structurally related to 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile, indicating the utility of these reactions in synthesizing complex fluorinated structures (Karam et al., 1999).
Propiedades
Fórmula molecular |
C14H10FNO2 |
|---|---|
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
2-fluoro-6-(4-methoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C14H10FNO2/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 |
Clave InChI |
ZQMZRWJCULMXQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)

![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)

![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)

![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)